
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- The compound has been involved in the synthesis of novel derivatives. For instance, the reaction of this compound with various nucleophiles led to the formation of new pyrazole, isoxazole, pyrimidinethione, and aminopyrimidine derivatives. These derivatives have potential applications in various fields of chemistry and pharmaceuticals (Farag et al., 2011).
Pharmaceutical Applications
- Some studies have investigated the use of this compound and its derivatives in pharmaceutical contexts. For example, its derivatives have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating significant activity against a variety of pathogenic bacteria and fungi (Patel, 2018).
Structural and Conformational Analysis
- The compound has been subject to conformational and structural analysis using techniques like NMR spectroscopy. These studies are crucial for understanding the molecular structure and potential reactivity of the compound (Zheng Jin-hong, 2011).
Antioxidant Properties
- A study explored the synthesis of derivatives of this compound and evaluated their potential as antioxidants. This indicates its utility in the development of new compounds with possible health benefits (Prabakaran et al., 2021).
Neuropharmacological Research
- In neuropharmacology, derivatives of this compound have been examined for their inhibitory effects on certain neurotransmitter transporters, suggesting potential applications in treating neurological disorders (Yamamoto et al., 2016).
Multi-Component Synthesis
- The compound has been used in multi-component synthesis processes, demonstrating its versatility as a building block in organic synthesis (Alizadeh et al., 2014).
Interaction Studies with Biological Receptors
- There have been studies on the interaction of derivatives of this compound with various biological receptors, like cannabinoid receptors, indicating its potential in drug design and development (Shim et al., 2002).
Synthesis of Fused Ring Systems
- This compound has also been used in the synthesis of novel fused ring systems, which are important in the development of new pharmaceuticals and materials (Kalaria et al., 2014).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(5-4-15-3-1-12-21-15)18-10-6-14(7-11-18)13-19-9-2-8-17-19/h1-5,8-9,12,14H,6-7,10-11,13H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKAMCJDLYQQD-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

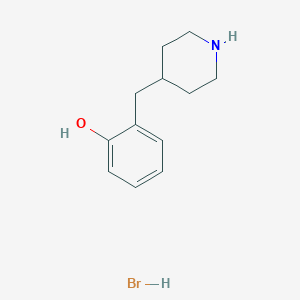
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)
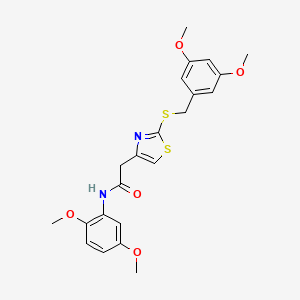
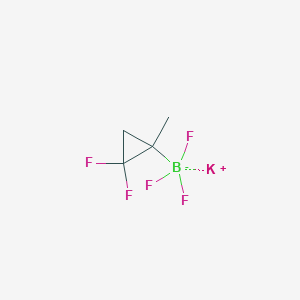
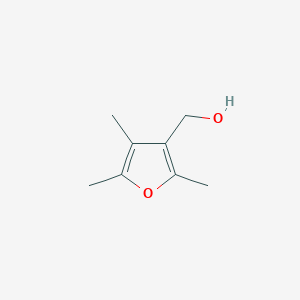
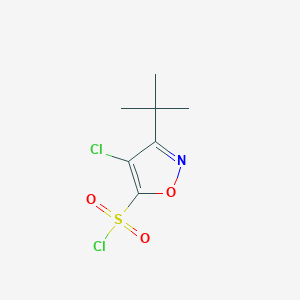


![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
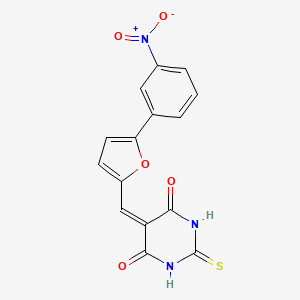
![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B3001972.png)
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)
